molecular formula C20H22N8O2 B11564636 N,N-diethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

N,N-diethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11564636
M. Wt: 406.4 g/mol
InChI Key: AZNBUZXQNCTZEE-KGENOOAVSA-N
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Description

    Chemical Formula: CHN

    Molecular Weight: 197.24 g/mol

    Melting Point: 139-140 °C

    Boiling Point (Predicted): 309.1±25.0 °C

    Density (Predicted): 1.40±0.1 g/cm

    pKa: 6.81±0.20 (Predicted)

    CAS Number: 10421-98-4

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Hydrazine derivatives, nitrobenzaldehydes, and phenylhydrazines may be involved.

      Major Products: These reactions could yield diverse products, such as substituted triazines or hydrazine derivatives.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological molecules, such as enzymes or receptors.

      Medicine: Exploring its pharmacological properties, potential drug development, or targeted therapies.

      Industry: Assessing its use in materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific molecular targets (e.g., proteins, nucleic acids).

      Pathways: It may modulate cellular pathways related to cell growth, inflammation, or metabolism.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other hydrazine-containing triazines.

      Similar Compounds: Explore related compounds, such as other hydrazine-triazines or nitrobenzylidene derivatives.

    Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C20H22N8O2

    Molecular Weight

    406.4 g/mol

    IUPAC Name

    2-N,2-N-diethyl-4-N-[(E)-(4-nitrophenyl)methylideneamino]-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

    InChI

    InChI=1S/C20H22N8O2/c1-3-27(4-2)20-24-18(22-16-8-6-5-7-9-16)23-19(25-20)26-21-14-15-10-12-17(13-11-15)28(29)30/h5-14H,3-4H2,1-2H3,(H2,22,23,24,25,26)/b21-14+

    InChI Key

    AZNBUZXQNCTZEE-KGENOOAVSA-N

    Isomeric SMILES

    CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3

    Canonical SMILES

    CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3

    Origin of Product

    United States

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